2-Chloro-4-nitro-5-(piperidin-1-yl)aniline
Description
2-Chloro-4-nitro-5-(piperidin-1-yl)aniline is a substituted aniline derivative featuring a chloro group at position 2, a nitro group at position 4, and a piperidin-1-yl moiety at position 5. The nitro group enhances electrophilicity, while the piperidine ring contributes to basicity and lipophilicity, influencing bioavailability and target binding .
Properties
Molecular Formula |
C11H14ClN3O2 |
|---|---|
Molecular Weight |
255.70 g/mol |
IUPAC Name |
2-chloro-4-nitro-5-piperidin-1-ylaniline |
InChI |
InChI=1S/C11H14ClN3O2/c12-8-6-11(15(16)17)10(7-9(8)13)14-4-2-1-3-5-14/h6-7H,1-5,13H2 |
InChI Key |
WKNDDZGSBSXERU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C(=C2)N)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-nitro-5-(piperidin-1-yl)aniline typically involves the nitration of 2-chloro-5-(piperidin-1-yl)aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-nitro-5-(piperidin-1-yl)aniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Strong oxidizing agents, though these reactions are less frequently employed.
Major Products Formed
Reduction: 2-Chloro-4-amino-5-(piperidin-1-yl)aniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
The compound serves as a versatile building block in organic synthesis. Its structural features allow it to participate in various chemical reactions, leading to the formation of more complex molecules. The presence of both chloro and nitro groups enhances its reactivity, making it suitable for nucleophilic substitution reactions and coupling reactions.
Biological Applications
Drug Discovery and Development
2-Chloro-4-nitro-5-(piperidin-1-yl)aniline has shown potential in drug discovery, particularly in targeting specific enzymes or receptors. Its ability to interact with biological targets makes it a candidate for developing therapeutic agents. The piperidine moiety may enhance bioavailability and cellular uptake, which is crucial for pharmacological activity.
Case Study: Antiviral Activity
In a study examining the antiviral effects of compounds derived from this structure, derivatives demonstrated significant activity against viral strains such as H1N1. The selectivity indices were favorable, indicating low cytotoxicity while maintaining efficacy against the virus . This highlights its potential as a lead compound in antiviral drug development.
Industrial Applications
Specialty Chemicals Production
In industrial settings, 2-Chloro-4-nitro-5-(piperidin-1-yl)aniline is used as an intermediate in the synthesis of specialty chemicals. Its unique chemical properties make it valuable for producing materials with specific functionalities, contributing to advancements in material science and chemical engineering.
Data Table: Summary of Applications
| Application Area | Description | Example/Case Study |
|---|---|---|
| Chemical Synthesis | Building block for complex organic molecules | Used in nucleophilic substitution reactions |
| Drug Discovery | Potential lead compound for targeting enzymes/receptors | Antiviral activity against H1N1 with favorable selectivity indices |
| Mechanism of Action | Interacts with biological targets; participates in redox reactions | Modulates enzyme activity; affects receptor signaling pathways |
| Industrial Use | Intermediate in the production of specialty chemicals | Contributes to material science advancements |
Mechanism of Action
The mechanism of action of 2-Chloro-4-nitro-5-(piperidin-1-yl)aniline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Chloro-N-methyl-2-nitro-5-(4-trifluoromethyl-piperidin-1-yl)aniline (CAS 1147208-82-9)
- Structure : Chloro at position 4, nitro at position 2, and a 4-trifluoromethyl-piperidine at position 5.
- Molecular Formula : C₁₃H₁₅ClF₃N₃O₂ (MW: 337.73 g/mol).
- Key Differences :
- Applications : Likely explored in antiviral or anticancer agents due to the trifluoromethyl group’s role in enhancing binding affinity .
5-Chloro-2-fluoro-4-(piperidin-4-ylmethyl)aniline (CAS 1299488-17-7)
- Structure : Chloro at position 5, fluoro at position 2, and a piperidin-4-ylmethyl group at position 4.
- Molecular Formula : C₁₂H₁₆ClFN₂ (MW: 242.72 g/mol).
- Key Differences :
- Applications: Potential use in positron emission tomography (PET) radioligands for CNS imaging due to fluorine’s isotopic properties .
2-Nitro-4-fluoro-5-(piperidin-1-yl)aniline
- Structure : Nitro at position 2, fluoro at position 4, and piperidin-1-yl at position 5.
- Key Differences :
- Applications : Intermediate in synthesizing fluorinated bioactive molecules, such as kinase inhibitors .
2-Chloro-N-(2-(4-methylpiperazin-1-yl)ethyl)aniline
- Structure : Chloro at position 2 and a 4-methylpiperazine-ethyl side chain.
- Molecular Formula : C₁₃H₁₉ClN₃ (MW: 252.77 g/mol).
- Key Differences: Piperazine replaces piperidine, introducing a second nitrogen atom (pKa ~9.5) for enhanced hydrogen bonding.
- Applications : Explored in antipsychotic or anti-inflammatory drugs targeting GPCRs .
5-CHLORO-2-(4-ETHYLPIPERAZIN-1-YL)ANILINE
- Structure : Chloro at position 5 and a 4-ethylpiperazine at position 2.
- Key Differences :
- Applications : Intermediate in synthesizing antipsychotics or antidepressants .
Comparative Analysis Table
| Compound Name | Substituent Positions | Ring System | Molecular Weight (g/mol) | Key Functional Groups | Potential Applications |
|---|---|---|---|---|---|
| 2-Chloro-4-nitro-5-(piperidin-1-yl)aniline | 2-Cl, 4-NO₂, 5-piperidin-1-yl | Piperidine | ~284.7 | Nitro, Chloro, Piperidine | CNS drug precursors |
| 4-Chloro-N-methyl-2-nitro-5-(4-CF₃-piperidin)aniline | 4-Cl, 2-NO₂, 5-CF₃-piperidine | Piperidine | 337.73 | Trifluoromethyl, Nitro | Antiviral agents |
| 5-Chloro-2-fluoro-4-(piperidin-4-ylmethyl)aniline | 5-Cl, 2-F, 4-piperidin-methyl | Piperidine | 242.72 | Fluoro, Chloro | PET imaging probes |
| 2-Nitro-4-fluoro-5-(piperidin-1-yl)aniline | 2-NO₂, 4-F, 5-piperidin-1-yl | Piperidine | ~255.7 | Fluoro, Nitro | Kinase inhibitors |
| 2-Chloro-N-(2-(4-methylpiperazin)ethyl)aniline | 2-Cl, N-piperazin-ethyl | Piperazine | 252.77 | Chloro, Piperazine | Antipsychotics |
Research Findings and Trends
- Synthetic Routes : Nucleophilic aromatic substitution and Buchwald-Hartwig amination are common methods for introducing piperidine/piperazine groups (e.g., uses NaH/DMF for alkylation) .
- Biological Activity : Piperidine-containing analogs often exhibit improved CNS penetration, while nitro groups may act as electron-deficient warheads in covalent inhibitors .
- Stability and Solubility : Trifluoromethyl and fluoro substituents enhance lipophilicity but may reduce aqueous solubility; ethyl-piperazine derivatives balance basicity and solubility .
Biological Activity
2-Chloro-4-nitro-5-(piperidin-1-yl)aniline is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial action. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including its mechanisms, efficacy, and structure-activity relationships.
Chemical Structure and Properties
The compound is characterized by the presence of a piperidine ring and nitro substituents on an aniline backbone, which are known to influence its biological properties. The structural formula can be represented as follows:
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of piperidine have shown cytotoxic effects against various cancer cell lines. In a study evaluating the activity of related compounds, it was found that modifications at the para position of the aromatic ring are crucial for enhancing biological activity. Compounds with electron-withdrawing groups (EWGs) displayed increased potency against cancer cells, with some achieving IC50 values in the low micromolar range against HeLa and HCT-116 cell lines .
Table 1: Anticancer Activity of Piperidine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 0.48 |
| Compound B | HCT-116 | 0.19 |
| 2-Chloro-4-nitro-5-(piperidin-1-yl)aniline | TBD | TBD |
Antimicrobial Activity
The antimicrobial potential of 2-Chloro-4-nitro-5-(piperidin-1-yl)aniline has also been explored. Studies have shown that related piperidine derivatives exhibit strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of halogen substitutions has been linked to enhanced antibacterial effects, with reported minimum inhibitory concentration (MIC) values indicating significant efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity of Piperidine Derivatives
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| Compound C | S. aureus | 0.0039 |
| Compound D | E. coli | 0.025 |
| 2-Chloro-4-nitro-5-(piperidin-1-yl)aniline | TBD | TBD |
The anticancer activity is believed to involve the induction of apoptosis in cancer cells, likely through the activation of caspase pathways . The molecular docking studies suggest that interactions between the compound and specific cellular targets could enhance its efficacy. For instance, compounds with similar structures have shown to bind effectively to protein targets involved in cell proliferation and survival.
Case Studies
Several case studies have documented the synthesis and evaluation of piperidine derivatives, including 2-Chloro-4-nitro-5-(piperidin-1-yl)aniline. In one notable study, derivatives were synthesized and tested for their cytotoxicity against multiple cancer cell lines using MTT assays, demonstrating promising results that warrant further investigation into their pharmacological profiles .
Q & A
Q. What are the primary synthetic routes for 2-chloro-4-nitro-5-(piperidin-1-yl)aniline?
Methodological Answer: The compound is typically synthesized via sequential functionalization of aniline derivatives. Key steps include:
- Nitro group introduction : Nitration of the aromatic ring using mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) .
- Piperidine substitution : Nucleophilic aromatic substitution (SNAr) at the chloro position using piperidine in polar aprotic solvents (e.g., DMF) under reflux .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .
Q. How is the compound structurally characterized?
Methodological Answer: Characterization employs:
Q. What are the stability considerations for this compound?
Methodological Answer:
- Thermal stability : Decomposes above 178°C; store at 2–8°C in amber vials .
- Light sensitivity : Nitro groups promote photodegradation; use inert atmospheres (N₂/Ar) during handling .
- Hydrolysis risk : Susceptible to nucleophilic attack at the chloro position in aqueous basic conditions .
Advanced Research Questions
Q. How can reaction yields be optimized for piperidine substitution?
Methodological Answer:
- Solvent selection : DMF or DMSO enhances SNAr reactivity due to high polarity .
- Catalysis : Add KI (10 mol%) to generate a more reactive iodide intermediate .
- Temperature control : Reflux (80–100°C) balances reaction rate and side-product formation .
- Monitoring : Use TLC (Rf ~0.5 in 1:3 ethyl acetate/hexane) to track completion .
Q. How do substituent effects influence reactivity in related analogs?
Experimental Insights:
Q. How to resolve contradictions in spectroscopic data for nitroaniline derivatives?
Methodological Answer:
Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives?
Methodological Answer:
- Functional group variation : Synthesize analogs with modified piperidine (e.g., methylpiperazine ) or nitro positions.
- Biological assays : Test antimicrobial or kinase inhibition activity, correlating with logP and H-bond donor/acceptor counts .
- Computational docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., cytochrome P450) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
